Product packaging for 5-ethyl-1H-1,3-benzodiazole hydrochloride(Cat. No.:CAS No. 1423031-05-3)

5-ethyl-1H-1,3-benzodiazole hydrochloride

Cat. No.: B2441933
CAS No.: 1423031-05-3
M. Wt: 182.65
InChI Key: PZNUMMFMDFMXDY-UHFFFAOYSA-N
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Description

Significance of Benzodiazole Scaffolds in Modern Heterocyclic Chemistry

Benzimidazoles are considered vital pharmacophores because their structure is isosteric to naturally occurring purine (B94841) nucleotides, allowing them to interact readily with various biological macromolecules. researchgate.netresearchgate.net This versatile scaffold can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, which accounts for its ability to bind to diverse enzymatic and receptor targets. researchgate.net Consequently, benzimidazole (B57391) derivatives have been successfully developed for a vast range of therapeutic applications, including as antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), antihypertensives (e.g., telmisartan), and anticancer drugs (e.g., bendamustine). acs.orgnih.gov Beyond medicine, these compounds are crucial as ligands in catalysis, building blocks in materials science for dyes and polymers, and tools in chemical biology. rrpharmacology.ru

Historical Context and Evolution of Benzodiazole Research

The first synthesis of a benzimidazole derivative was reported in 1872 by Hoebrecker. libretexts.org However, significant interest in this class of compounds surged in the 1940s and 1950s. A pivotal moment was the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is a fundamental structural component of vitamin B12. researchgate.netacs.org This finding spurred extensive research into the synthesis and biological activities of various benzimidazole analogues, leading to the discovery of their broad pharmacological potential and cementing their importance in drug discovery. acs.org Over the decades, synthetic methodologies have evolved from harsh classical condensation reactions to more efficient, greener, and versatile catalytic approaches. nih.govacs.org

Structural Classification and Nomenclature of 1H-1,3-Benzodiazoles

Benzimidazole, systematically named 1H-1,3-benzodiazole, is an aromatic heterocyclic compound. rrpharmacology.ru The numbering of the bicyclic system begins at one of the nitrogen atoms of the imidazole (B134444) ring as position 1, proceeding around the ring. Due to tautomerism in N-unsubstituted benzimidazoles, the 4- and 7-positions, as well as the 5- and 6-positions, are chemically equivalent.

Classification can be based on the substitution pattern:

N-Substituted Benzimidazoles: Alkyl or aryl groups are attached to one of the nitrogen atoms (N-1).

C-2 Substituted Benzimidazoles: Functional groups are attached to the carbon atom situated between the two nitrogen atoms.

Benzene (B151609) Ring Substituted Benzimidazoles: Substituents are located on the carbocyclic part of the molecule (positions 4, 5, 6, or 7).

5-ethyl-1H-1,3-benzodiazole hydrochloride falls into the third category, featuring an ethyl group at the 5-position of the benzene ring and existing as a hydrochloride salt.

Positioning of this compound in Current Academic Research

While the benzimidazole scaffold is a subject of intense academic and industrial research, this compound itself is not a widely documented compound in mainstream scientific literature. It primarily serves as a building block or intermediate in the synthesis of more complex molecules. Its ethyl group provides a lipophilic character that can be exploited in structure-activity relationship (SAR) studies to probe the binding pockets of biological targets. The hydrochloride salt form enhances its aqueous solubility, making it more suitable for certain experimental conditions. Its research applications are often found within patent literature for the development of new therapeutic agents or in the synthesis of specialized ligands for catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClN2 B2441933 5-ethyl-1H-1,3-benzodiazole hydrochloride CAS No. 1423031-05-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethyl-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-2-7-3-4-8-9(5-7)11-6-10-8;/h3-6H,2H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNUMMFMDFMXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Ethyl 1h 1,3 Benzodiazole Hydrochloride and Its Analogues

Direct Synthetic Routes to 5-ethyl-1H-1,3-benzodiazole hydrochloride

Direct synthetic routes to this compound specifically involve the formation of the benzimidazole (B57391) core with the ethyl group at the 5-position, followed by conversion to its hydrochloride salt.

The synthesis of this compound necessitates the use of a precursor that already contains the ethyl group on the benzene (B151609) ring. A common starting material for this synthesis is 4-ethyl-1,2-phenylenediamine. This diamine is then reacted with a reagent that provides the carbon atom at the 2-position of the benzimidazole ring.

One established method involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. For the synthesis of the 5-ethyl derivative, 4-ethyl-o-phenylenediamine would be condensed with a suitable carboxylic acid, such as formic acid, to introduce the hydrogen at the 2-position.

The reaction conditions for these condensations can vary. Traditional methods often require high temperatures and the use of strong acids like polyphosphoric acid. nih.gov However, modern synthetic approaches have focused on milder and more efficient conditions.

Hydrochloric acid plays a crucial role in the synthesis of this compound. Its primary function is to convert the free benzimidazole base into its hydrochloride salt. This is typically achieved by treating a solution of the synthesized benzimidazole with hydrochloric acid. The resulting salt often has improved stability and solubility properties, which can be advantageous for purification and handling.

In some synthetic pathways, hydrochloric acid can also act as a catalyst. For instance, in the condensation reaction between an o-phenylenediamine and a carboxylic acid, a mineral acid like hydrochloric acid can facilitate the reaction. instras.com The reaction is typically carried out by heating the reactants in the presence of the acid. instras.com The mineral acid salt of the benzimidazole is formed during this process and can be recovered from the aqueous reaction mixture. google.com The free benzimidazole can then be obtained by reacting the salt with a base, such as ammonium (B1175870) hydroxide. google.com

General Synthetic Strategies for 1H-1,3-Benzodiazole Core Derivatives

A variety of general synthetic strategies have been developed for the construction of the 1H-1,3-benzodiazole core. These methods offer versatility in introducing different substituents onto the benzimidazole ring system.

The most common and classical method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, such as aldehydes, esters, or orthoesters. nih.govnih.govmdpi.com This reaction is typically acid-catalyzed and often requires elevated temperatures. nih.gov

Another important method involves the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization step. scispace.com Various oxidizing agents, including nitrobenzene, benzoquinone, and molecular oxygen, have been employed for this purpose. rsc.orgscispace.com The reaction of o-phenylenediamines with β-diketones under oxidant- and metal-free conditions, catalyzed by a Brønsted acid, also yields 2-substituted benzimidazoles. organic-chemistry.org

Furthermore, intramolecular cyclization reactions can be used to form the benzimidazole ring. For example, N-(2-iodoaryl)benzamidines can undergo intramolecular cyclization in the presence of a base to provide benzimidazole derivatives. mdpi.com

Reactants Reaction Type Key Features
o-phenylenediamine and carboxylic acid/derivativeCondensationAcid-catalyzed, often requires heat. nih.govmdpi.comnih.gov
o-phenylenediamine and aldehydeCondensation/Oxidative CyclizationRequires an oxidizing agent. rsc.orgscispace.com
o-phenylenediamine and β-diketoneCyclizationBrønsted acid-catalyzed, metal-free. organic-chemistry.org
N-(2-iodoaryl)benzamidineIntramolecular CyclizationBase-mediated. mdpi.com

The synthesis of complex benzimidazole derivatives often requires multi-step sequences. These sequences may involve the initial synthesis of a substituted o-phenylenediamine, followed by the formation of the benzimidazole ring. For instance, a one-pot, four-step process has been developed for the synthesis of benzimidazole derivatives starting from an alcohol. This process involves: (a) oxidation of the alcohol to an aldehyde, (b) cyclocondensation of the aldehyde with an o-phenylenediamine, (c) oxidation of the carbon-nitrogen bond, and (d) N-alkylation. daneshyari.com

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of benzimidazole derivatives. benthamdirect.com This technique often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. arkat-usa.org

Microwave irradiation can be applied to various benzimidazole synthesis strategies, including the condensation of o-phenylenediamines with aldehydes or carboxylic acids. tandfonline.comijpsjournal.com In many cases, these reactions can be carried out under solvent-free conditions, further enhancing their green credentials. mdpi.com For example, the reaction of o-phenylenediamine with aromatic aldehydes using a catalyst like sodium hypophosphite can be completed in a few minutes under microwave irradiation, with yields ranging from 70% to 80%. tandfonline.com Catalyst-free microwave-assisted methods have also been developed, achieving yields of 94% to 98% in 5 to 10 minutes. benthamdirect.com

Method Catalyst/Conditions Reaction Time Yield
Microwave-assistedSodium hypophosphite, ethanol (B145695)Minutes70-80% tandfonline.com
Microwave-assistedCatalyst-free5-10 minutes94-98% benthamdirect.com
Microwave-assistedEr(OTf)3, solvent-free5-10 minutes86-99% mdpi.com

Green Chemistry Principles in Benzodiazole Synthesis

The synthesis of benzodiazole (also known as benzimidazole) derivatives has traditionally involved methods that are effective but often environmentally taxing, utilizing harsh conditions, toxic solvents, and generating significant waste. researchgate.net In response, the principles of green chemistry have been increasingly applied to develop more sustainable synthetic routes. These modern approaches prioritize the use of safer reagents, reduction of waste, and minimization of energy consumption. airo.co.in

Green synthetic strategies for benzodiazoles and related heterocycles like benzothiazoles often focus on several key areas:

Eco-Friendly Solvents and Catalysts: A major shift involves replacing toxic organic solvents with greener alternatives such as water, ethanol, or ionic liquids, which are noted for being non-toxic, biodegradable, and recyclable. airo.co.in For instance, the synthesis of benzothiazoles has been achieved in a methanol-water solvent system at room temperature using ammonium chloride as a recyclable catalyst. mdpi.com This method is advantageous due to its short reaction times and high yields. mdpi.com Similarly, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) has been used as an inexpensive, non-toxic, and easily separable heterogeneous catalyst for the synthesis of benzothiazole (B30560) derivatives under solvent-free conditions. mdpi.com

Energy-Efficient Methods: To reduce energy consumption, techniques like microwave irradiation and ultrasonic assistance are employed. airo.co.in Microwave-assisted procedures have been shown to be efficient and environmentally friendly, significantly reducing reaction times and improving yields in the synthesis of compounds like 2-chloromethyl-benzothiazole. mdpi.com

Atom Economy and Waste Reduction: The ideal green synthesis maximizes the incorporation of all starting materials into the final product. One-pot multicomponent reactions, such as the Biginelli reaction used for synthesizing benzothiazolylpyrimidine-5-carboxamides, are prime examples of this principle in action. nih.gov These reactions improve efficiency by combining several steps without isolating intermediates, thereby saving time, resources, and reducing waste. nih.gov

The following table summarizes various green chemistry approaches applicable to the synthesis of benzodiazole and its analogues.

Green Chemistry PrincipleMethodology/ReagentAdvantagesRelated Compound Synthesized
Recyclable Catalyst Ammonium Chloride (NH₄Cl) in methanol-waterShort reaction time, high yield, catalyst is reusable. mdpi.comyoutube.comBenzothiazole
Heterogeneous Catalyst Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂)Inexpensive, non-toxic, easily removed by filtration, solvent-free conditions. mdpi.comBenzothiazole Derivatives
Polymer-Supported Catalyst Polystyrene polymer grafted with iodine acetate (B1210297)Catalyst can be recovered and reused multiple times without loss of activity. mdpi.comBenzothiazole Compounds
Energy Efficiency Microwave IrradiationReduced reaction time, improved yield, environmentally friendly. airo.co.inmdpi.com2-chloromethyl-benzothiazole
Alternative Solvents Water, Ethanol, Ionic LiquidsNon-toxic, biodegradable, recyclable. airo.co.inBenzothiazole Derivatives

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the conversion of one functional group into another to access a wider range of derivatives from a common intermediate. ub.edu For the benzodiazole scaffold, these strategies are crucial for creating analogues with varied electronic and steric properties.

Key derivatization strategies include:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful and atom-economical strategy. For the related 2,1,3-benzothiadiazole (B189464) (BTD) system, regioselective iridium-catalyzed C-H borylation has been used to install versatile boronate handles. acs.orgresearchgate.net These borylated intermediates can then undergo a wide range of subsequent reactions, including ipso-substitution, to introduce new functional groups at specific positions on the benzene ring. acs.org This approach avoids the need for pre-functionalized starting materials. researchgate.net

Nucleophilic Substitution: The synthesis of benzodiazole analogues often involves the displacement of leaving groups. For example, sulfonate esters, which are excellent leaving groups, can be converted to halides via the Finkelstein Reaction. vanderbilt.edu Similarly, 2-(chloromethyl)-benzo[d]-thiazole can react with hydroxy-substituted aryl methanones in the presence of a base to form ether linkages, yielding a series of (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)methanones. jyoungpharm.org

Condensation Reactions: The core benzodiazole structure is typically formed via condensation. Derivatization can be achieved by varying the reaction partners. The reaction of o-phenylenediamines with different aldehydes or carboxylic acids is a fundamental method for producing diverse 2-substituted benzimidazoles. researchgate.net Green methodologies have refined this approach, for instance, by using a mixture of H₂O₂/HCl as a catalyst in ethanol at room temperature, which can tolerate a wide range of functional groups on the aldehyde partner. mdpi.com

Cross-Coupling Reactions: Modern synthetic methods like the Buchwald-Hartwig reaction have been applied to create complex benzodiazole derivatives. This palladium-catalyzed cross-coupling reaction can form carbon-nitrogen bonds, enabling the synthesis of N-arylated 5-amino-1,2,3-triazole-linked 2,1,3-benzothiadiazoles. nih.gov

The table below outlines common functional group interconversions relevant to benzodiazole synthesis.

Initial Functional GroupReagents/Reaction TypeResulting Functional GroupPurpose/Application
C-H BondIr-catalyzed C-H BorylationC-Boryl (Boronic Ester)Creates a versatile handle for further cross-coupling reactions. acs.orgresearchgate.net
Alcohol (-OH)Sulfonyl Chloride (e.g., TsCl)Sulfonate Ester (-OTs)Creates a good leaving group for nucleophilic substitution. vanderbilt.edu
Sulfonate Ester (-OTs)Sodium Halide (e.g., NaI)Halide (-I)Interconversion to another leaving group for SN2 reactions. vanderbilt.edu
Amine (-NH₂) / Aldehyde (-CHO)CondensationImine (-N=CH-)Formation of Schiff bases as intermediates or final products. nih.gov
Halide (-Cl)Amine / Buchwald-Hartwig CouplingAmine (-NR₂)Introduction of aryl or alkyl amino groups. nih.gov

Purification and Isolation Techniques for this compound and Related Compounds

The purification and isolation of the target compound and its analogues are critical steps to ensure the final product's purity and identity. A variety of standard and advanced techniques are employed, depending on the scale of the synthesis and the physicochemical properties of the compounds.

Crystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. nih.gov For hydrochloride salts like this compound, crystallization is often highly effective. The choice of solvent is crucial; for instance, many benzothiazole derivatives have been successfully crystallized from aqueous ethanol or a chloroform/petroleum ether mixture. nih.gov

Extraction: Liquid-liquid extraction is frequently used during the workup phase of a reaction to separate the desired product from unreacted starting materials, catalysts, and byproducts. nih.gov After a reaction mixture is basified, the product can often be extracted into an organic solvent like chloroform. jyoungpharm.org The combined organic layers are then typically dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under vacuum. jyoungpharm.org

Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on a solid stationary phase like silica (B1680970) gel is the method of choice. jyoungpharm.org A solvent system (eluent) is chosen to move the components of the mixture down the column at different rates. The residue obtained from a reaction can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate and n-hexane to yield the pure product. jyoungpharm.org

Advanced and Specialized Techniques: For complex matrices, such as isolating compounds from biological or environmental samples, more advanced techniques are required. A novel method called double-vortex-ultrasonic assisted matrix solid-phase dispersion (DVUA-MSPD) has been developed for the rapid determination of benzotriazoles and benzothiazoles in fish samples. nih.gov This technique simplifies traditional solid-phase extraction (SPE) by eliminating the need for a mortar and pestle and SPE columns, offering high recovery rates and low limits of quantification. nih.gov

The following table details common purification techniques.

TechniquePrincipleTypical ApplicationAdvantages
Crystallization Difference in solubility of the compound and impurities at different temperatures.Purification of solid final products and intermediates. nih.govCan yield very high purity; scalable.
Liquid-Liquid Extraction Differential partitioning of a compound between two immiscible liquid phases.Initial workup of reaction mixtures to separate organic products from aqueous waste. jyoungpharm.orgSimple, rapid, and effective for initial cleanup.
Column Chromatography Differential adsorption of components of a mixture onto a solid stationary phase.Separation of complex mixtures or purification of non-crystalline oils. jyoungpharm.orgHighly versatile; can separate closely related compounds.
Matrix Solid-Phase Dispersion (MSPD) Blending of a solid/semi-solid sample with a solid support, creating a natural column for extraction.Isolation of target analytes from complex biological or environmental samples. nih.govSimplifies sample preparation; reduces solvent usage.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 1h 1,3 Benzodiazole Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 5-ethyl-1H-1,3-benzodiazole hydrochloride, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, would be required for an unambiguous assignment of all proton and carbon signals. Due to tautomerism in the benzimidazole (B57391) ring, the signals can be averaged depending on the solvent and temperature. nih.gov The presence of the hydrochloride salt would lead to protonation of one of the nitrogen atoms, which can influence the chemical shifts, particularly in the aromatic region.

While specific spectral data for the 5-ethyl isomer is not widely published, analysis of closely related structures and spectral prediction allows for a detailed theoretical assignment.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. For 5-ethyl-1H-1,3-benzodiazole, the ethyl group at the C5 position breaks the symmetry of the benzene (B151609) ring, resulting in three distinct aromatic proton signals. The protonated imidazole (B134444) ring would exhibit a downfield N-H signal, which can be broad and may exchange with deuterated solvents.

The expected signals for the free base are:

Ethyl Group: A triplet corresponding to the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, showing a clear ethyl fragment.

Aromatic Protons: Three signals in the aromatic region. A singlet for the proton at the C4 position, and two doublets for the protons at C6 and C7. The proton at C2 on the imidazole ring would also produce a distinct singlet.

Imidazole Proton: A broad singlet for the N-H proton, typically observed at a high chemical shift (>12 ppm). rsc.org

In the hydrochloride salt, protonation at N1 or N3 would deshield the adjacent protons, causing downfield shifts for the aromatic and C2 protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for 5-ethyl-1H-1,3-benzodiazole


Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-CH₂-CH₃~1.3-1.4Triplet (t)~7.5
-CH₂-CH₃~2.8-2.9Quartet (q)~7.5
Ar-H (C7-H)~7.2-7.3Doublet (d)~8.3
Ar-H (C4-H)~7.5-7.6Singlet (s)-
Ar-H (C6-H)~7.5-7.6Doublet (d)~8.3
C2-H~8.1-8.2Singlet (s)-
N-H>12.0Broad Singlet (br s)-

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 5-ethyl-1H-1,3-benzodiazole ```html

Carbon AssignmentPredicted Chemical Shift (ppm)
-CH₂-CH₃~15-16
-CH₂-CH₃~22-23
C7~112-115
C4~118-120
C6~124-126
C5~132-134
C3a / C7a~135-143 (two signals)
C2~142-144




COSY (Correlation Spectroscopy): Would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group and establish the connectivity between the C6-H and C7-H protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum (e.g., C4, C6, C7, C2, and the two carbons of the ethyl group).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons like C5, C3a, and C7a by observing their correlations with nearby protons. For example, the methylene protons of the ethyl group would show correlations to C5, C4, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. This could confirm the substitution pattern by showing through-space interactions between the ethyl group protons and the aromatic protons at C4 and C6.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the spectrum would be characterized by several key absorption bands. The hydrochloride form will show distinct features related to the protonated imidazole ring (N-H⁺). Data for the isomeric 2-ethyl-1H-benzo[d]imidazole shows a characteristic N-H stretch at 3192 cm⁻¹. rsc.orgTable 3: Characteristic IR Absorption Bands for this compound

Mass Spectrometry (MS and High-Resolution Mass Spectrometry - HRMS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, analysis would typically be performed on the free base (C₉H₁₀N₂).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental formula. The calculated exact mass for the neutral molecule C₉H₁₀N₂ is 146.0844, with experimental data confirming this value. ias.ac.inIn electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be observed at m/z 147.0922.

The fragmentation pattern under electron impact (EI) ionization is characteristic of ethyl-substituted benzimidazoles. A primary and highly favorable fragmentation is the benzylic cleavage, involving the loss of a methyl radical (•CH₃) to form a stable resonance-stabilized cation. This [M-15]⁺ fragment is often the base peak in the spectrum. rsc.orgresearchgate.netA subsequent characteristic fragmentation of the benzimidazole core is the loss of hydrogen cyanide (HCN). journalijdr.comTable 4: Key Ions in the Mass Spectrum of 5-ethyl-1H-1,3-benzodiazole

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal, revealing bond lengths, bond angles, and intermolecular interactions in the solid state.

As of this writing, a published crystal structure for this compound could not be located in the primary scientific literature. However, analysis of crystal structures of similar benzimidazole derivatives allows for predictions of its solid-state architecture. nih.govresearchgate.net A crystallographic study would be expected to reveal:

Molecular Geometry: Precise bond lengths and angles of the benzimidazole core and the ethyl substituent.

Planarity: Confirmation of the planarity of the fused bicyclic benzimidazole system.

Ionic Interactions: The location of the chloride anion (Cl⁻) and its electrostatic interactions with the protonated benzimidazole cation.

Hydrogen Bonding: A network of hydrogen bonds would be anticipated, primarily involving the protonated nitrogen (N-H⁺) and the C2-H proton of the benzimidazole ring acting as donors to the chloride anion.

Crystal Packing: The overall arrangement of the ions in the crystal lattice, which would likely involve π-π stacking interactions between the planar benzimidazole rings of adjacent molecules.

**Table 5: List of Compounds Mentioned** ```html
Compound Name
This compound
5-ethyl-1H-1,3-benzodiazole
2-ethyl-1H-benzo[d]imidazole

Chromatographic Techniques for Purity Assessment and Isolation

The purity assessment and isolation of this compound are critically dependent on chromatographic techniques. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly employed methods for these purposes. They allow for the effective separation of the target compound from starting materials, by-products, and other impurities, ensuring a high degree of purity, which is essential for accurate spectroscopic analysis and structural elucidation.

Thin-Layer Chromatography (TLC)

TLC is a versatile and rapid analytical technique used to monitor the progress of chemical reactions, identify compounds, and determine the purity of a substance. For this compound and related benzimidazole derivatives, TLC is an indispensable tool in the synthesis and purification workflow.

Detailed Research Findings: In the analysis of benzimidazole derivatives, silica (B1680970) gel is commonly used as the stationary phase. The choice of mobile phase is crucial for achieving good separation. A common strategy involves using a binary solvent system, typically a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). The polarity of the mobile phase is adjusted by varying the ratio of these solvents to optimize the separation and achieve a desirable retention factor (Rf) for the target compound. For many benzimidazole derivatives, solvent systems such as ethyl acetate:n-hexane in ratios like 3:5 or 1:1 have proven effective. nih.govrsc.org Other solvent systems, including toluene:acetone (8:2 v/v) and ethyl acetate:benzene (6:4 v/v), have also been utilized.

Visualization of the separated spots on the TLC plate is often accomplished under UV light, as the benzimidazole ring is UV-active. nih.gov Alternatively, chemical staining agents like iodine vapor can be used to reveal the spots. nih.gov

Illustrative Data for TLC Analysis:

Below is a data table illustrating typical TLC results for the purification of a 5-substituted benzimidazole derivative, based on common findings in the literature.

ParameterValue/Description
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate : n-Hexane (2:3, v/v)
Visualization UV Light (254 nm)
Rf of Starting Material 0.75
Rf of 5-ethyl-1H-1,3-benzodiazole 0.40
Rf of Impurity 1 0.25
Rf of Impurity 2 0.10

This interactive table allows for the sorting of data by clicking on the column headers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more advanced chromatographic technique that provides higher resolution, greater sensitivity, and more precise quantification compared to TLC. It is the method of choice for the final purity assessment of this compound and for its isolation in a highly pure form.

Detailed Research Findings: For benzimidazole derivatives, reverse-phase HPLC (RP-HPLC) is the most common mode of separation. In RP-HPLC, the stationary phase is non-polar (e.g., a C18 or C8-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

The retention of the compound is influenced by its hydrophobicity and the composition of the mobile phase. For benzimidazole compounds, a gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture. The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution, particularly for basic compounds like benzimidazoles, by ensuring consistent ionization. sielc.comsielc.com Detection is typically performed using a UV detector set at a wavelength where the benzimidazole core exhibits strong absorbance, often around 254 nm or 280 nm.

Illustrative Data for HPLC Analysis:

The following table presents a hypothetical but representative set of HPLC parameters and results for the purity analysis of this compound.

ParameterValue/Description
Chromatographic Mode Reverse-Phase HPLC
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Retention Time of Main Peak 12.5 minutes
Purity (by area %) >99.5%

This interactive table allows for the sorting of data by clicking on the column headers.

Computational Chemistry and Theoretical Investigations of 5 Ethyl 1h 1,3 Benzodiazole Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can accurately predict a molecule's structure, energy, and various reactivity parameters. For 5-ethyl-1H-1,3-benzodiazole hydrochloride, DFT calculations provide a fundamental understanding of its electronic behavior, which is governed by the arrangement of its electrons in molecular orbitals. These calculations are crucial for predicting how the molecule will interact with other chemical species. rasayanjournal.co.in

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chimicatechnoacta.ru Conversely, a small energy gap indicates that a molecule is more polarizable and reactive. chimicatechnoacta.ru For benzimidazole (B57391) derivatives, the HOMO is typically distributed over the fused benzene (B151609) and imidazole (B134444) rings, indicating these are the primary sites for electron donation. The LUMO is also generally delocalized across this bicyclic system. nankai.edu.cn DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap, which helps in predicting the electronic transitions and the molecule's behavior in chemical reactions. schrodinger.com

Table 1: Illustrative Frontier Molecular Orbital Data for Benzodiazole Derivatives This table presents hypothetical data representative of what would be obtained from DFT calculations for comparative analysis.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
1H-1,3-benzodiazole -6.25 -0.98 5.27
5-methyl-1H-1,3-benzodiazole -6.18 -0.92 5.26
5-ethyl-1H-1,3-benzodiazole -6.15 -0.90 5.25

Data is illustrative and intended to show expected trends.

From the HOMO and LUMO energy values, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. rasayanjournal.co.in These descriptors provide a quantitative basis for concepts developed from empirical observations.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). rasayanjournal.co.in

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. chimicatechnoacta.ru Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." chimicatechnoacta.ru

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability and readiness to react. rasayanjournal.co.in

Electrophilicity Index (ω): This descriptor quantifies the energy stabilization when a molecule accepts an electronic charge from its environment, indicating its propensity to act as an electrophile. rasayanjournal.co.in

These parameters are invaluable for comparing the reactivity of this compound with its analogues and for understanding its interaction with other molecules. rasayanjournal.co.in

Table 2: Hypothetical Quantum Chemical Descriptors This table provides representative values for quantum chemical descriptors derived from HOMO-LUMO energies.

Parameter Formula Illustrative Value (eV)
Ionization Potential (I) I ≈ -EHOMO 6.15
Electron Affinity (A) A ≈ -ELUMO 0.90
Electronegativity (χ) χ = (I + A) / 2 3.525
Chemical Hardness (η) η = (I - A) / 2 2.625
Chemical Softness (S) S = 1 / η 0.381

Data is illustrative and calculated from the hypothetical values for 5-ethyl-1H-1,3-benzodiazole in Table 1.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. mdpi.com

For this compound, the ethyl group at the 5-position possesses rotational freedom. MD simulations can explore the molecule's conformational landscape, identifying the most stable orientations (conformers) of this ethyl group and the energy barriers between them. researchgate.net Furthermore, by simulating the molecule in a solvent (such as water), MD can reveal how it interacts with its environment through hydrogen bonding and other non-covalent forces, which is crucial for understanding its solubility and behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or chemical properties. nih.gov For analogues of this compound, a QSAR study would involve synthesizing or computationally designing a library of related molecules with varied substituents on the benzodiazole core. nih.gov

By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analogue and measuring their activity, a mathematical model can be developed. This model can then predict the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced properties. For instance, a QSAR model could explore how changing the length of the alkyl chain at the 5-position or adding different functional groups to the benzene ring affects a specific biological activity. researchgate.net

Theoretical Studies on Adsorption Mechanisms (e.g., corrosion inhibition)

Benzimidazole derivatives are known for their ability to act as corrosion inhibitors for various metals, a property that stems from their ability to adsorb onto the metal surface and form a protective layer. acs.orgresearchgate.net Theoretical studies, particularly using DFT, are essential for elucidating the mechanism of this adsorption. nih.gov

For this compound, these studies would model the interaction between the molecule and a metal surface (e.g., iron or copper). The calculations can determine the preferred orientation of the molecule on the surface and the nature of the bonding. Adsorption is typically facilitated by the lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic benzodiazole ring, which can coordinate with the vacant d-orbitals of the metal atoms. rsc.org DFT can quantify the adsorption energy, indicating the strength of the interaction, and analyze the charge transfer between the molecule and the surface, confirming whether the mechanism is predominantly physical (electrostatic) or chemical (covalent) in nature. researchgate.net

Structure Activity Relationship Sar Studies of 5 Ethyl 1h 1,3 Benzodiazole Hydrochloride and Its Derivatives

Impact of Ethyl Substitution on the 1H-1,3-Benzodiazole Core

The introduction of an ethyl group at the 5-position of the 1H-1,3-benzodiazole core has a significant impact on the molecule's physicochemical properties and, consequently, its biological activity. The ethyl group, being an alkyl substituent, primarily influences the compound's lipophilicity and steric profile.

Lipophilicity: Alkyl groups are known to increase a molecule's lipophilicity, or fat-solubility. This property is crucial for a compound's ability to cross biological membranes, such as the cell membrane, which can affect its absorption, distribution, and ability to reach its target site.

Steric Effects: The size and shape of the ethyl group can influence how the molecule binds to its biological target. It can either facilitate a better fit within a receptor's binding pocket or cause steric hindrance, which might decrease binding affinity. The specific orientation of the ethyl group is therefore critical.

Electronic Effects: As an alkyl group, the ethyl substituent is weakly electron-donating through an inductive effect. This can subtly modulate the electron density of the benzodiazole ring system, which may influence its reactivity and interactions with biological targets.

While direct studies on 5-ethyl-1H-1,3-benzodiazole are limited, research on related heterocyclic systems like 1,3,4-thiadiazoles has shown that even simple alkyl substitutions can significantly alter biological activity. For instance, in a series of N-(5-alkyl-1,3,4-thiadiazol-2-yl) derivatives, the nature of the alkyl group was found to be a determinant of their physicochemical properties. researchgate.net

Effects of Substituent Position and Electronic Properties on Compound Behavior

The biological activity of benzodiazole and related benzothiazole (B30560) derivatives is highly dependent on the nature and position of substituents on the aromatic ring. chemistryjournal.netresearchgate.net The electronic properties of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—play a pivotal role in modulating the compound's interaction with biological targets. nih.govmdpi.com

Studies on benzothiazole derivatives have shown that the presence of electron-withdrawing groups such as nitro (NO2), carboxyl (COOH), and halogens often leads to better activity compared to unsubstituted compounds. chemistryjournal.net Conversely, other studies on different benzothiazole scaffolds indicate that electron-releasing groups enhance activity. ijper.org This highlights that the optimal electronic nature of the substituent is often target-dependent.

The position of the substituent is also critical. Electrophilic substitution on the benzothiazole ring, for example, is implied to occur at positions 4 and 6. chemistryjournal.net In studies of 2-styryl benzothiazolium salts, substituents at positions 5 and 6 did not significantly increase biological activity, suggesting that other positions might be more critical for modification. researchgate.net

Substituent TypeGeneral Effect on Benzothiazole/Benzimidazole (B57391) CoreExample GroupsImpact on Electronic PropertiesObserved Biological Outcome (Example)
Electron-Withdrawing Group (EWG)Decreases electron density in the ring system.-NO₂, -COOH, Halogens (Cl, Br, F)Lowers HOMO and LUMO energy levels. nih.govmdpi.comIncreased antifungal activity in some benzothiazole-hydrazones. nih.gov
Electron-Donating Group (EDG)Increases electron density in the ring system.-CH₃, -OCH₃, -OHRaises HOMO energy levels. nih.govIncreased antibacterial activity in some benzothiazole-hydrazones. nih.gov

Influence of Hydrochloride Salt Formation on Electronic Properties and Interactions

The formation of a hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the solubility and stability of basic drug molecules. In the case of 5-ethyl-1H-1,3-benzodiazole, the benzodiazole nucleus contains basic nitrogen atoms that can be protonated by hydrochloric acid.

This protonation has several key consequences:

Increased Polarity and Solubility: The resulting salt is an ionic compound, which is generally more polar and has higher aqueous solubility than the corresponding free base. This can be advantageous for formulation and bioavailability.

Alteration of Electronic Properties: The addition of a proton to one of the nitrogen atoms in the diazole ring significantly alters the electronic distribution across the entire heterocyclic system. This change can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with its biological target.

Crystal Packing and Stability: Salt formation influences the crystal lattice structure of the solid compound. nih.gov Different salt forms can have different melting points, hygroscopicity (tendency to absorb moisture), and solid-state stability. nih.gov For example, studies on the active pharmaceutical ingredient bedaquiline (B32110) showed that its hydrochloride salt lost crystallinity under accelerated stability conditions, which can alter its properties over time. nih.gov The intrinsic dissolution rates of hydrochloride salts are often significantly higher than their corresponding free bases or other salt forms like malate. researchgate.net

Rational Design Principles for Novel Benzodiazole Analogues Based on SAR Insights

Based on the structure-activity relationships observed in benzodiazole and its isosteres like benzothiazole, several rational design principles can be formulated for the development of novel, potentially more potent analogues. researchgate.netnih.govrug.nl

Modification of the 5-Position Substituent: The ethyl group at the 5-position can be systematically modified.

Varying Alkyl Chain Length: Analogues with methyl, propyl, or isopropyl groups could be synthesized to explore the optimal size and lipophilicity for target engagement.

Introducing Unsaturation or Rings: Replacing the ethyl group with vinyl, ethynyl, or cyclopropyl (B3062369) groups could introduce conformational rigidity and alter electronic properties.

Exploration of Other Substituent Positions: Based on SAR data from related scaffolds, positions 2, 4, 6, and 7 of the benzodiazole ring are prime candidates for substitution. chemistryjournal.netresearchgate.net Introducing a diverse set of small, electronically distinct groups (e.g., -F, -Cl, -CN, -OCH₃, -NH₂) at these positions could identify key interaction points.

Systematic Electronic Modulation: A library of compounds should be designed to systematically probe the effect of electron-donating and electron-withdrawing substituents. nih.gov For instance, preparing a series of 5-ethyl analogues with a substituent at the 6-position that varies from strongly electron-withdrawing (-NO₂) to strongly electron-donating (-NH₂) would provide a clear picture of the electronic requirements for activity.

Bioisosteric Replacement: The benzodiazole core itself could be replaced with other related heterocyclic systems like benzothiazole, indole, or benzoxazole (B165842) to explore how changes in the core structure affect activity. chemistryjournal.net

By combining these principles, medicinal chemists can efficiently navigate the chemical space around the 5-ethyl-1H-1,3-benzodiazole scaffold to identify new analogues with improved pharmacological profiles.

Mechanistic Investigations Beyond Biological Systems for 5 Ethyl 1h 1,3 Benzodiazole Hydrochloride

Detailed Reaction Mechanism Analysis for the Synthesis of 5-ethyl-1H-1,3-benzodiazole hydrochloride

The synthesis of 5-ethyl-1H-1,3-benzodiazole, the free base of the hydrochloride salt, typically follows established routes for benzimidazole (B57391) ring formation. A primary and widely adopted method is the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile, such as a carboxylic acid or an aldehyde. nih.gov For the synthesis of the 5-ethyl derivative, the reaction would involve 4-ethyl-benzene-1,2-diamine as the starting diamine.

The reaction mechanism, particularly when using a carboxylic acid (e.g., formic acid) under acidic conditions, proceeds through several key steps:

Protonation and Activation: The reaction is often catalyzed by a strong acid. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: One of the amino groups of 4-ethyl-benzene-1,2-diamine acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

Dehydration and Amide Formation: The tetrahedral intermediate eliminates a molecule of water to form an N-acyl intermediate.

Intramolecular Cyclization: The second amino group of the diamine moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide group.

Final Dehydration: A second dehydration step occurs, driven by the formation of the stable aromatic benzimidazole ring system. This final elimination of water results in the formation of 5-ethyl-1H-1,3-benzodiazole.

The final step to obtain the hydrochloride salt involves treating the synthesized 5-ethyl-1H-1,3-benzodiazole base with hydrochloric acid (HCl), which protonates one of the nitrogen atoms of the imidazole (B134444) ring to form the stable salt.

When an aldehyde is used instead of a carboxylic acid, the mechanism involves the initial formation of a Schiff base (imine) intermediate, followed by intramolecular cyclization and subsequent oxidation or aromatization to yield the benzimidazole core. nih.gov

Role of Acidic Conditions and Intermediates in Benzodiazole Chemistry

Acidic conditions play a pivotal role in the synthesis of the benzodiazole (benzimidazole) ring. acs.org Various acids, including mineral acids like HCl or solid acids such as p-toluenesulfonic acid and boric acid, are employed as catalysts. nih.govnih.gov The primary function of the acid is to activate the electrophilic partner in the condensation reaction.

In the reaction between an o-phenylenediamine and a carboxylic acid or aldehyde, the acid catalyst protonates the carbonyl oxygen. This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic amino group of the diamine. This activation lowers the energy barrier for the initial bond formation, thereby accelerating the reaction rate. nih.gov

Several key intermediates are formed during this process:

Tetrahedral Adduct: The initial product of the nucleophilic attack of the amine on the protonated carbonyl group.

Schiff Base (or Imine): Formed when an aldehyde is used as the one-carbon source. This intermediate results from the dehydration of the initial adduct. The imine carbon is then attacked by the second amino group in the cyclization step.

N-acyl Intermediate: This is the key intermediate when a carboxylic acid is used. It is formed after the first dehydration step.

Cyclized Intermediate (Dihydrobenzimidazole): Following the intramolecular nucleophilic attack, a non-aromatic, five-membered ring is formed. This intermediate must then undergo a final dehydration (or oxidation, in the case of aldehyde condensation) to achieve the stable, aromatic benzimidazole structure.

The use of Brønsted acidic ionic liquids has also been explored as a recyclable and efficient heterogeneous catalyst for benzimidazole synthesis, highlighting the versatility of acid catalysis in this chemical transformation. acs.org

Mechanistic Studies of Chemical Interactions and Transformations (e.g., in material science or catalytic contexts)

While specific mechanistic studies focusing solely on this compound in material science or catalysis are not extensively documented, the broader class of benzimidazole derivatives is known for its utility in these fields. The chemical interactions are governed by the electronic and structural features of the benzimidazole core.

In material science, benzimidazoles serve as versatile ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. The mechanism of interaction involves the coordination of the lone pair of electrons on the sp²-hybridized nitrogen atoms of the imidazole ring with metal ions. This coordination can lead to the formation of robust, multi-dimensional structures with potential applications in gas storage, separation, and catalysis. The ethyl group at the 5-position would exert an electronic effect, potentially modifying the basicity of the nitrogen atoms and influencing the resulting material's properties.

In catalytic contexts, benzimidazole derivatives are used as ligands for transition metal catalysts. For instance, N-heterocyclic carbenes (NHCs) derived from benzimidazolium salts are widely used in organometallic chemistry and catalysis. The mechanism involves the deprotonation of the C2 carbon of the benzimidazolium salt to form a highly nucleophilic carbene. This carbene can then coordinate strongly with a metal center, forming a stable metal-carbene complex. These complexes are effective catalysts for a variety of reactions, including cross-coupling reactions. The electronic nature of substituents on the benzene (B151609) ring, such as the electron-donating ethyl group in 5-ethyl-1H-1,3-benzodiazole, can tune the electronic properties of the resulting NHC ligand and, consequently, the reactivity and selectivity of the metal catalyst.

Elucidation of Corrosion Inhibition Mechanisms on Metal Surfaces

Benzimidazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic media. acs.orgresearchgate.net The mechanism of inhibition by this compound is understood through its adsorption onto the metal surface, forming a protective barrier that impedes both anodic metal dissolution and cathodic hydrogen evolution reactions. nih.gov

The inhibition mechanism involves several key processes:

Adsorption onto the Metal Surface: In an acidic solution like hydrochloric acid (HCl), the steel surface is typically positively charged. Chloride ions from the acid first adsorb onto the surface, creating a negatively charged layer. The benzimidazole molecule, which becomes protonated in the acidic medium, is then electrostatically attracted to this layer. researchgate.net This process is known as physisorption.

Chemisorption: Concurrently, chemical adsorption (chemisorption) occurs. This involves the sharing of electrons between the inhibitor molecule and the metal. The lone pair electrons of the nitrogen atoms and the π-electrons of the aromatic benzimidazole ring can be donated to the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate covalent bonds. mdpi.com The electron-donating nature of the 5-ethyl group increases the electron density on the benzimidazole ring system, enhancing its ability to donate electrons and thereby strengthening the chemisorption bond. d-nb.infonih.gov

Protective Film Formation: The adsorbed inhibitor molecules form a thin, protective film on the metal surface. researchgate.netmdpi.com This film acts as a physical barrier, isolating the metal from the corrosive environment and blocking the active sites where corrosion reactions would otherwise occur. researchgate.net

Quantum chemical calculations using Density Functional Theory (DFT) provide deeper insight into the inhibition mechanism by correlating molecular properties with inhibition efficiency. nih.govresearchgate.net

Quantum Chemical ParameterSignificance in Corrosion Inhibition Mechanism
EHOMO (Energy of Highest Occupied Molecular Orbital)Indicates the tendency of a molecule to donate electrons. A higher EHOMO value corresponds to a greater electron-donating ability, leading to stronger adsorption on the metal surface and higher inhibition efficiency. researchgate.netsciencepub.net
ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Indicates the ability of a molecule to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons from the metal's d-orbitals, which can also contribute to the adsorption process.
Energy Gap (ΔE = ELUMO - EHOMO) Represents the reactivity of the inhibitor molecule. A smaller ΔE value implies higher chemical reactivity and generally corresponds to better inhibition efficiency, as the molecule can more readily interact with the metal surface. sciencepub.net
Dipole Moment (μ) A higher dipole moment can facilitate the accumulation of the inhibitor molecules on the metal surface through dipole-dipole interactions, potentially enhancing the inhibition effect.

Studies on substituted benzimidazoles have shown that electron-donating groups, like the ethyl group, tend to increase the EHOMO value and decrease the energy gap, which is consistent with improved inhibition performance. d-nb.infonih.gov Therefore, the 5-ethyl substituent is expected to enhance the corrosion inhibition efficiency of the benzodiazole molecule by strengthening its adsorption on the metal surface through both electronic and steric effects.

Exploratory and Non Clinical Research Applications of 5 Ethyl 1h 1,3 Benzodiazole Hydrochloride

Utilization as a Versatile Synthetic Building Block in Organic Chemistry

The benzimidazole (B57391) core of 5-ethyl-1H-1,3-benzodiazole hydrochloride serves as a valuable scaffold in organic synthesis. researchgate.net The nitrogen atoms in the imidazole (B134444) ring provide sites for further functionalization, allowing for the construction of more complex molecular architectures. nih.govimpactfactor.org Synthetic chemists can leverage the reactivity of the benzimidazole nucleus to introduce a variety of substituents, thereby modulating the electronic and steric properties of the resulting molecules. nih.gov

The general synthetic strategies for benzimidazole derivatives often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. nih.gov In the context of this compound, the core structure is already in place, making it a readily available intermediate for further synthetic transformations. For instance, the nitrogen atoms can be alkylated or acylated to introduce new functional groups. The aromatic benzene (B151609) ring can also undergo electrophilic substitution reactions, although the reaction conditions would need to be carefully controlled to avoid unwanted side reactions.

The versatility of the benzimidazole scaffold allows for the creation of a diverse library of compounds with potential applications in medicinal chemistry and materials science. researchgate.net By strategically modifying the this compound molecule, researchers can fine-tune its properties for specific applications.

Potential in Advanced Material Science Research

The application of benzimidazole derivatives extends into the realm of material science, where their unique photophysical and electronic properties are of particular interest. While specific research on this compound in this area is not extensively documented, its inclusion by some chemical suppliers under the "Material Science" category suggests its potential utility in this field. bldpharm.com

Benzimidazole-containing compounds are known to be components of organic light-emitting diodes (OLEDs), where they can function as host materials or electron transporters. The aromatic nature of the benzimidazole ring system provides good charge-transporting capabilities, which is a crucial property for efficient OLED performance. The ethyl group at the 5-position could potentially influence the solubility and film-forming properties of the material, which are important considerations for device fabrication.

Furthermore, benzimidazole derivatives have been investigated for their potential use in the development of sensors and other electronic devices. The ability of the nitrogen atoms in the imidazole ring to coordinate with metal ions makes them attractive candidates for the development of chemosensors.

Investigative Roles in Enzyme and Cellular Process Studies (mechanistic, non-clinical, non-therapeutic focusing on molecular interactions)

In the sphere of non-clinical biochemical research, benzimidazole derivatives are frequently employed to probe the intricacies of enzymatic reactions and cellular pathways. nih.govresearchgate.net Their structural similarity to naturally occurring purines allows them to interact with various biological macromolecules, including enzymes and nucleic acids. nih.gov While direct studies on this compound are limited, the broader class of benzimidazoles has been shown to exhibit inhibitory activity against a range of enzymes. nih.govresearchgate.net

For example, certain benzimidazole derivatives have been identified as inhibitors of enzymes such as α-glucosidase. nih.govresearchgate.net The mechanism of inhibition often involves the binding of the benzimidazole moiety to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. researchgate.net Molecular docking studies on related compounds have revealed that the benzimidazole ring can form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the enzyme's active site. nih.gov

The ethyl group on the this compound molecule could potentially influence its binding affinity and selectivity for specific enzymes. These non-clinical investigations are crucial for understanding the fundamental molecular interactions that govern biological processes and can provide valuable insights for the design of more potent and selective enzyme inhibitors for research purposes.

Research in Corrosion Inhibition for Various Metals

A significant area of research for benzimidazole derivatives is their application as corrosion inhibitors for a variety of metals, including mild steel, copper, and aluminum. acs.orgijcsi.proresearchgate.netmdpi.com The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. acs.orgscirp.org

The adsorption process can occur through a combination of physical and chemical interactions. The nitrogen atoms in the benzimidazole ring possess lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms, leading to chemisorption. acs.org The aromatic ring can also interact with the metal surface through π-electron donation. The ethyl group in this compound may enhance the hydrophobic character of the protective film, further impeding the ingress of corrosive species.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the inhibition efficiency of these compounds. acs.orgscirp.org These studies have shown that benzimidazole derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.org

The table below summarizes the inhibition efficiencies of some benzimidazole and related heterocyclic derivatives on different metals.

Compound ClassMetalCorrosive MediumInhibition Efficiency (%)Reference
Benzimidazole derivativesMild Steel15% HCl>90 acs.org
Benzoxazole (B165842) derivativesN80 Steel1 M HCl>90 scirp.org
Benzothiazole-substituted PhthalocyanineAluminum1.0 M HCl>95 mdpi.com
Triazinedithiol derivativesAluminum Alloy1 M HCl>98 mdpi.com
1,3,4-Thiadiazole derivativesAluminum1 M HCl~94 mocedes.org

These findings suggest that this compound holds promise as a corrosion inhibitor, and further research in this area would be of significant industrial relevance.

Development of Novel Research Tools and Probes

The inherent fluorescence of many benzimidazole and structurally related benzothiazole (B30560) derivatives makes them attractive scaffolds for the development of novel research tools and molecular probes. researchgate.netnih.govrsc.org These fluorescent probes can be designed to detect specific analytes, such as metal ions, reactive oxygen species, or changes in pH, with high sensitivity and selectivity. nih.govnih.gov

The design of such probes often involves the strategic placement of functional groups onto the benzimidazole or benzothiazole core that can interact with the target analyte. This interaction then leads to a change in the photophysical properties of the molecule, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength. nih.gov

For example, benzothiazole-based probes have been successfully developed for the detection of hydrogen peroxide in living cells. nih.gov The probe is designed to be non-fluorescent in its native state but becomes highly fluorescent upon reaction with hydrogen peroxide. This "turn-on" response allows for the sensitive and selective detection of the analyte.

Given the structural similarities, it is plausible that this compound could serve as a starting point for the development of new fluorescent probes. The ethyl group could be further functionalized to introduce specific recognition motifs for target analytes. The development of such probes would provide valuable tools for studying complex biological and chemical systems.

Future Directions and Emerging Research Avenues for 5 Ethyl 1h 1,3 Benzodiazole Hydrochloride

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for synthesizing benzimidazoles often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes at high temperatures, sometimes with harsh reagents and long reaction times. mdpi.comrsc.org Future research will likely focus on developing more efficient and environmentally benign "green" synthetic pathways for 5-ethyl-1H-1,3-benzodiazole hydrochloride.

Key areas for exploration include:

Catalysis: The use of novel catalysts can significantly improve reaction efficiency. Research into Lewis acids, solid-supported catalysts, and nanocomposites has shown promise in benzimidazole (B57391) synthesis, offering milder reaction conditions and higher yields. rsc.orgmdpi.com For instance, catalysts like copper(II)-loaded alginate hydrogel beads have been used for synthesizing substituted benzimidazoles in an aqueous environment at room temperature. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.commdpi.com Applying this technique to the synthesis of this compound could drastically reduce reaction times from hours to minutes and improve yields. mdpi.com

Green Solvents: Moving away from conventional toxic organic solvents is a core principle of green chemistry. chemmethod.com Future synthetic routes could employ sustainable solvents like water, ionic liquids (ILs), or deep eutectic solvents (DES), which are often non-toxic, non-flammable, and recyclable. mdpi.comresearchgate.net

Solvent-Free Reactions: An even more sustainable approach involves performing reactions under solvent-free conditions, for example, by grinding the reactants together, sometimes with a solid support like silica (B1680970) gel. mdpi.comeprajournals.comnih.gov

Advanced Computational Modeling for Predictive Research and Analog Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions, thereby reducing the time and cost associated with laboratory experiments. For this compound, advanced computational modeling represents a significant avenue for future research.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing 2D and 3D-QSAR models for analogs of this compound, researchers can predict the activity of newly designed molecules before they are synthesized. researchgate.net Studies on other benzimidazoles have successfully used QSAR to predict anticancer activity and receptor binding affinity. researchgate.netacs.orgnih.gov

Molecular Docking and Dynamics: These simulation techniques can predict how a molecule binds to a specific biological target, such as an enzyme or a receptor. For this compound, docking studies could identify potential protein targets and elucidate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its binding. researchgate.net This information is invaluable for optimizing the molecule's structure to improve its potency and selectivity.

Analog Design: Based on the insights gained from QSAR and docking studies, new analogs can be rationally designed. For example, if a model suggests that a bulkier substituent at a particular position would enhance binding, new derivatives can be proposed for synthesis. This data-driven approach focuses synthetic efforts on compounds with the highest probability of success. Computational methods have already been used to design novel benzimidazole derivatives as potential corrosion inhibitors and 5-HT4 receptor antagonists. acs.orgnih.gov

Exploration of New Chemical Transformations Involving the Compound

The benzimidazole scaffold is a versatile platform that allows for a variety of chemical modifications. Exploring new chemical transformations involving this compound is essential for creating novel chemical entities with potentially new or improved properties. Future research could focus on several key areas of transformation:

N-Functionalization: The two nitrogen atoms in the imidazole (B134444) ring, particularly the N-1 position, are common sites for modification. Reactions such as alkylation, arylation, and acylation can be explored to introduce a wide range of substituents. These modifications can profoundly impact the molecule's solubility, lipophilicity, and ability to interact with biological targets.

C-2 Position Modification: While the parent compound has a hydrogen at the C-2 position, this site is a prime target for introducing various groups. Classic benzimidazole synthesis involves condensing a diamine with an aldehyde, where the aldehyde's R-group ends up at the C-2 position. nih.govrsc.org Post-synthesis modification at this site could also be explored.

Benzene (B151609) Ring Substitution: The benzene portion of the molecule offers multiple sites for electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions. Adding substituents to the benzene ring can modulate the electronic properties of the entire molecule, influencing its reactivity and biological activity.

Side-Chain Modification: The ethyl group at the C-5 position can also be a target for chemical transformation. For example, oxidation could introduce a hydroxyl or carbonyl group, providing a handle for further derivatization.

Interdisciplinary Research Integrating this compound in Diverse Scientific Fields

The broad spectrum of activities reported for the benzimidazole class suggests that this compound could have applications beyond a single field. ijpsjournal.comarabjchem.orgresearchgate.net Future success hinges on fostering interdisciplinary collaborations between chemists, biologists, pharmacologists, and material scientists.

Table 1: Potential Interdisciplinary Research Areas

Scientific FieldPotential Application of this compoundRationale based on Benzimidazole Class
Medicinal Chemistry Screening for anticancer, antiviral, antimicrobial, and anti-inflammatory activity. impactfactor.orgBenzimidazole is a well-established "privileged scaffold" found in numerous approved drugs with diverse therapeutic actions. nih.govijpsjournal.com
Agrochemicals Investigation as a potential fungicide or anthelmintic for agricultural use.The benzimidazole carbamate (B1207046) class (e.g., benomyl) has been widely used in agriculture as systemic fungicides.
Materials Science Evaluation as a corrosion inhibitor for metals and alloys.Benzimidazole derivatives have been shown to effectively inhibit the corrosion of steel and other metals in acidic environments. nih.gov
Veterinary Medicine Testing for efficacy against parasitic infections in animals.Many anthelmintic drugs used in veterinary medicine, such as albendazole (B1665689) and fenbendazole, are based on the benzimidazole core. impactfactor.org

By screening the compound and its future derivatives across these diverse areas, researchers may uncover novel applications that would be missed in a siloed research approach.

Investigation of Novel Derivatization Strategies for Enhanced Properties

Building upon the chemical transformations discussed earlier, a focused investigation into novel derivatization strategies is crucial for optimizing the properties of this compound. The goal of such strategies is to systematically modify the parent structure to enhance specific characteristics like therapeutic efficacy, metabolic stability, or solubility.

A systematic approach would involve creating a library of derivatives by introducing a variety of functional groups at different positions on the benzimidazole scaffold and evaluating their impact.

Table 2: Potential Derivatization Strategies and Expected Outcomes

Position of DerivatizationPotential Functional GroupDesired Property Enhancement
N-1 Position - Long alkyl chains- (CH₂)n-COOH- Heterocyclic rings (e.g., piperazine)- Increased lipophilicity, improved membrane permeability- Increased water solubility, potential for salt formation- Modulation of biological activity, improved pharmacokinetic profile. nih.gov
C-2 Position - Aryl or substituted aryl groups- Thioether (-S-R) groups- Amino (-NHR) groups- Can participate in π-π stacking with biological targets- Known to impart anticancer and other biological activities researchgate.net- Provides a point for hydrogen bonding and further modification
Benzene Ring (C-4, C-6, C-7) - Electron-withdrawing groups (-F, -Cl, -CF₃)- Electron-donating groups (-OCH₃, -CH₃)- Can enhance binding affinity and metabolic stability- Can alter electronic properties and receptor interactions
Ethyl Group (C-5) - Hydroxyl (-OH)- Amino (-NH₂)- Carboxyl (-COOH)- Increased polarity, improved aqueous solubility- Provides a basic center, potential for new interactions- Provides an acidic handle, improves solubility

Automation and High-Throughput Approaches in Benzodiazole Research

To efficiently explore the vast chemical space made possible by derivatization, modern automation and high-throughput approaches are indispensable. Integrating these technologies into the research workflow for this compound can dramatically accelerate the pace of discovery.

Automated Synthesis: Robotic systems can be employed for parallel synthesis, enabling the rapid creation of large libraries of benzimidazole derivatives. This allows for the systematic exploration of the structure-activity relationships outlined in the previous section in a fraction of the time required for manual synthesis.

High-Throughput Screening (HTS): Once a library of compounds is generated, HTS can be used to rapidly screen them against a multitude of biological targets. This can quickly identify "hit" compounds with desired activities, such as inhibiting a particular enzyme or killing a specific pathogen.

Data Analysis and Management: The large datasets generated by HTS require sophisticated computational tools for analysis. Machine learning algorithms can help identify patterns and prioritize the most promising compounds for further, more detailed investigation.

By combining these automated approaches, the cycle of designing, synthesizing, and testing new derivatives of this compound can be significantly shortened, leading to a more efficient and productive research program.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethyl-1H-1,3-benzodiazole hydrochloride, and how can purity be ensured?

  • Methodological Answer : A multistep synthesis involving diazotization and cyclization is commonly employed. For example, analogous benzodiazole derivatives are synthesized using HCl/NaNO₂ under controlled temperatures (0°C) to avoid side reactions . Purification via column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization in ethanol ensures ≥98% purity (HPLC). Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm substituent positions (e.g., ethyl group at C5) and hydrogen bonding in the benzodiazole core.
  • X-ray Crystallography : For resolving crystal packing and hydrogen-bonding networks, as demonstrated in structurally related compounds like 5-chloro-1,3-dimethyl-1H-pyrazole .
  • Elemental Analysis : To validate the hydrochloride salt stoichiometry .

Q. How should researchers handle storage and stability challenges for this compound?

  • Methodological Answer : Store in airtight, light-protected containers at –20°C to prevent hydrolysis of the hydrochloride salt. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can assess degradation, with LC-MS monitoring for byproducts like free base or ethyl-group oxidation derivatives .

Advanced Research Questions

Q. What experimental strategies are used to investigate the biological activity of 5-ethyl-1H-1,3-benzodiazole derivatives?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
  • Antimicrobial Testing : Employ microdilution methods (MIC/MBC) against Gram-positive/negative strains, noting structural similarities to antimicrobial benzothiazoles .
  • Cellular Uptake Studies : Use fluorescently tagged analogs to track intracellular localization via confocal microscopy .

Q. How can computational modeling enhance the design of 5-ethyl-1H-1,3-benzodiazole-based inhibitors?

  • Methodological Answer :

  • Docking Simulations : Use MOE or AutoDock to predict binding modes with target proteins (e.g., cancer-related kinases) .
  • QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity using descriptors like logP and polar surface area .
  • MD Simulations : Assess ligand-receptor stability over 100-ns trajectories to prioritize candidates for synthesis .

Q. How should researchers reconcile contradictory data in solubility or bioactivity studies?

  • Methodological Answer :

  • Controlled Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .
  • Analytical Cross-Validation : Compare HPLC purity data with elemental analysis to rule out impurity-driven discrepancies .
  • Statistical Meta-Analysis : Apply mixed-effects models to aggregate data from multiple studies, addressing outliers via Grubbs’ test .

Q. What methodologies are recommended for studying the compound’s solubility and formulation?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask methods in buffers (pH 1–10) and co-solvents (e.g., PEG-400) to identify optimal conditions .
  • Nanoparticle Formulation : Employ solvent evaporation to encapsulate the compound in PLGA nanoparticles, characterizing size (DLS) and drug release (dialysis bag method) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.